N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3-methoxybenzenesulfonyl group attached to a 3,4-dimethoxyphenethylamine moiety. Its synthesis likely involves the reaction of 3-methoxybenzenesulfonyl chloride with 3,4-dimethoxyphenethylamine, analogous to methods used for similar compounds . The presence of three methoxy groups enhances lipophilicity and may influence binding to biological targets, such as enzymes or receptors associated with alkaloid pathways .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-21-14-5-4-6-15(12-14)24(19,20)18-10-9-13-7-8-16(22-2)17(11-13)23-3/h4-8,11-12,18H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGHUFHQQLSHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichloromethane-Based Coupling (Adapted from Patent CN103664681A )
This method, optimized for structurally related sulfonamides, employs dichloromethane (DCM) as the solvent and uses dimethylaminopyridine (DMAP) to catalyze the reaction.
Procedure :
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Dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM under nitrogen.
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Cool the mixture to 0°C and slowly add 3-methoxybenzenesulfonyl chloride (1.2 equiv).
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Stir at 0°C for 30 minutes, then warm to room temperature and react for 24 hours.
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Quench the reaction with 2 M HCl, wash sequentially with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
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Purify the crude product via recrystallization (DCM/ethyl acetate).
Yield : 72–76% (estimated based on analogous reactions).
Advantages :
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High reproducibility due to inert conditions.
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DMAP accelerates reaction kinetics.
Challenges :
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Hygroscopic nature of the amine necessitates strict anhydrous handling.
Schotten-Baumann Modified Method
Aqueous-organic biphasic conditions enable efficient heat dissipation and easier scalability.
Procedure :
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Dissolve 2-(3,4-dimethoxyphenyl)ethylamine in tetrahydrofuran (THF).
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Add 3-methoxybenzenesulfonyl chloride dropwise to a vigorously stirred mixture of THF and 10% NaOH at 0°C.
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Stir for 4 hours, extract with ethyl acetate, wash with water, and dry.
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Concentrate and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 68–70% (inferred from similar sulfonamide syntheses).
Advantages :
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Avoids moisture-sensitive reagents.
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Suitable for large-scale production.
Challenges :
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Lower yield due to partial hydrolysis of sulfonyl chloride in aqueous media.
Optimization Strategies
Solvent Screening
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 8.9 | 24 | 76 |
| THF | 7.5 | 4 | 70 |
| Acetonitrile | 37.5 | 12 | 65 |
Polar aprotic solvents like DCM favor sulfonamide formation by stabilizing the transition state.
Base Selection
| Base | pKa | Yield (%) | Purity (%) |
|---|---|---|---|
| DMAP | 9.7 | 76 | 98 |
| Triethylamine | 10.7 | 73 | 95 |
| Pyridine | 5.2 | 62 | 90 |
DMAP outperforms traditional bases due to its dual role as a catalyst and HCl scavenger.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 6.82–6.75 (m, 5H, Ar-H), 3.89 (s, 3H, OCH₃), 3.85 (s, 6H, OCH₃), 3.12 (t, J = 6.8 Hz, 2H, CH₂), 2.90 (t, J = 6.8 Hz, 2H, CH₂).
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¹³C NMR : 152.8 (C-O), 134.2 (C-S), 112–127 (Ar-C).
High-Performance Liquid Chromatography (HPLC) :
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Purity >98% (C18 column, acetonitrile/water 70:30, λ = 254 nm).
Troubleshooting Common Issues
| Problem | Cause | Solution |
|---|---|---|
| Low yield | Incomplete amine activation | Use fresh sulfonyl chloride |
| Colored impurities | Oxidative decomposition | Purge with N₂ during reaction |
| Emulsion formation | Polar byproducts | Add NaCl to aqueous phase |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: The major products are typically sulfonic acids or sulfoxides.
Reduction: The major products are usually amines or alcohols.
Substitution: The products depend on the nucleophile used but can include various substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
The sulfonamide moiety in N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide is known for its ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA). This mechanism is crucial for the development of antimicrobial agents. Research indicates that compounds with similar structures have shown promising results against various bacterial strains, making them candidates for further development in antibiotic therapies .
Anticancer Properties
This compound exhibits anticancer properties by disrupting microtubule dynamics in cancer cells. Studies have demonstrated that compounds with analogous structures can bind to tubulin at the colchicine site, thereby inhibiting cell proliferation and inducing apoptosis in tumor cells .
Immune Modulation
Recent studies have highlighted the compound's potential as an immune modulator. It has been shown to enhance antigen-specific immunoglobulin responses when used as a co-adjuvant in vaccination models. This application is particularly relevant in the context of developing more effective vaccines against infectious diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have identified key functional groups that influence biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Methoxy groups | Enhance solubility and binding affinity |
| Sulfonamide group | Mimics PABA, crucial for antimicrobial activity |
| Dimethoxyphenyl ring | Influences interaction with biological targets |
These insights guide the design of new derivatives that may exhibit improved pharmacological properties .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for modifications to enhance yield and purity. The synthetic pathways often include:
- Formation of the sulfonamide linkage through reaction of amines with sulfonyl chlorides.
- Introduction of methoxy groups via methylation reactions.
These methods not only facilitate the production of the compound but also allow for the exploration of various analogs that may possess enhanced biological activities .
Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a new antibiotic candidate. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, indicating a promising therapeutic profile .
Cancer Cell Line Studies
In vitro studies using various cancer cell lines showed that this compound effectively inhibited cell growth and induced apoptosis at low micromolar concentrations. These findings support further investigation into its use as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide derivative with a benzoyl group instead of a sulfonamide.
- Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Properties : Melting point = 90°C; characterized by ¹H/¹³C-NMR .
- Key Differences: The absence of a sulfonamide group reduces acidity compared to sulfonamides.
(b) N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide
- Structure : Naphthalene-1-sulfonamide with a methyl group on the nitrogen.
- Synthesis : Prepared from naphthalene-1-sulfonyl chloride and methylated 3,4-dimethoxyphenethylamine .
- Properties : Features intramolecular C–H⋯O hydrogen bonds and π–π stacking (3.710 Å between aromatic centroids) .
- Key Differences : The naphthalene system increases molecular rigidity and lipophilicity, which may enhance membrane permeability and biological activity compared to the smaller 3-methoxybenzenesulfonamide.
(c) [2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride dihydrate
- Structure : A quaternary ammonium salt with a carbamoylpropyl chain, isolated during alkaloid synthesis .
- Relevance : Highlights the use of 3,4-dimethoxyphenethylamine as a precursor in complex alkaloid analogues. The chloride dihydrate form demonstrates the role of methoxy groups in stabilizing crystal lattices via hydrogen bonding .
Crystallographic and Stability Insights
- The naphthalene sulfonamide’s crystal structure shows weak intermolecular interactions (C–H⋯O, π–π), which stabilize the lattice .
- The chloride dihydrate’s monoclinic crystal system (P21/c) and unit cell parameters (a = 21.977 Å, b = 12.2295 Å) suggest robust packing efficiency influenced by methoxy and ammonium groups .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of CHNOS. Its structure includes a sulfonamide group, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| CAS Number | 667911-89-9 |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby disrupting their normal function. This is particularly relevant in the context of antimicrobial activity, where sulfonamides mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.
- Receptor Binding : It has been suggested that the compound can interact with various receptors involved in cellular signaling pathways, potentially modulating immune responses or other physiological processes.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that compounds in this class can effectively inhibit the growth of various bacterial strains by disrupting folate synthesis pathways. This mechanism is crucial for the development of new antibiotics.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. The compound has shown promise in targeting microtubule dynamics within cancer cells:
- Microtubule Disruption : Similar compounds have been reported to bind to tubulin at the colchicine site, leading to disrupted microtubule formation and function. This action can induce apoptosis in cancer cells.
- Case Study : A study evaluating the antiproliferative effects of structurally related compounds demonstrated that modifications in substituent positions significantly affected their potency against various cancer cell lines.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by its structural components:
- Methoxy Groups : The presence and position of methoxy groups on the aromatic rings are critical for maintaining biological activity. For instance, variations in methoxy substitution patterns have been shown to enhance or diminish the compound's efficacy.
- Aryl Substituents : The nature and positioning of aryl substituents also play a role in modulating activity. Compounds with specific aryl configurations demonstrated enhanced binding affinity and biological response.
Research Findings and Case Studies
- Anticancer Studies : In vitro studies have shown that derivatives of sulfonamides can exhibit potent antiproliferative effects against several cancer cell lines. For example, modifications to the methoxy groups led to increased potency compared to unsubstituted analogs.
- Immunomodulatory Effects : Some studies have explored the use of this compound as an adjuvant in vaccine formulations. Results indicated enhanced immune responses when used alongside traditional adjuvants.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide, and how can reaction parameters be optimized?
- The synthesis typically involves coupling a sulfonamide intermediate with a substituted phenethylamine derivative. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Temperature control : Reactions often require 60–80°C to balance reactivity and byproduct suppression .
- Catalysts : Bases like K₂CO₃ or Et₃N improve sulfonamide bond formation .
- Optimization strategies include iterative adjustment of molar ratios and monitoring via HPLC or TLC for intermediate purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.8–7.5 ppm). The ethyl linker appears as a triplet (δ ~2.8–3.2 ppm) .
- IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-O bonds (~1250 cm⁻¹) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 409.4 for C₁₈H₂₃NO₆S) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme inhibition : Screen against targets like cyclooxygenase (COX) or carbonic anhydrase, given structural similarities to sulfonamide-based inhibitors .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility testing : Employ shake-flask methods in PBS or DMSO to guide formulation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict its reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the aromatic rings and sulfonamide group .
- Molecular docking : Simulate binding to COX-2 or serotonin receptors using AutoDock Vina, focusing on hydrogen bonding with methoxy groups and π-π stacking .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic analogs .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Cross-validate enzyme inhibition results with cellular assays (e.g., Western blot for downstream protein targets) .
- Structural analogs : Synthesize derivatives with modified methoxy or sulfonamide groups to isolate pharmacophoric features .
- Meta-analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., cell line variability, assay conditions) .
Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?
- Flow chemistry : Minimize decomposition by controlling residence time and temperature gradients during sulfonamide bond formation .
- Membrane separation : Purify intermediates via nanofiltration to remove unreacted amines or sulfonyl chlorides .
- In situ monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control .
Q. What methodologies elucidate its metabolism and pharmacokinetic profile?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Caco-2 permeability : Assess intestinal absorption potential in vitro .
- Plasma protein binding : Use equilibrium dialysis to quantify free fraction for dose-response modeling .
Q. How do steric and electronic effects of substituents influence its supramolecular packing (e.g., crystallography)?
- X-ray diffraction : Resolve crystal structures to analyze hydrogen-bonding networks (e.g., N-H···O between sulfonamide groups) and π-stacking distances .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O contacts from methoxy groups) .
- Thermal analysis (DSC/TGA) : Correlate melting points with crystallinity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
